molecular formula C13H16N2O2 B11878527 Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- CAS No. 653604-59-2

Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro-

Cat. No.: B11878527
CAS No.: 653604-59-2
M. Wt: 232.28 g/mol
InChI Key: PZGPKBSKOXUJJR-UHFFFAOYSA-N
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Description

Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a nitro group at the 7th position and a 3,4-dihydro structure with a 2-methylpropyl substituent at the 1st position.

Preparation Methods

The synthesis of Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- can be achieved through various synthetic routes. One common method involves the reduction of the corresponding nitroisoquinoline derivative using hydrogenation techniques. The reaction conditions typically include the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions. Industrial production methods may involve large-scale hydrogenation reactors to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position. Reagents such as sodium methoxide or sodium ethoxide can be used for these reactions.

The major products formed from these reactions include aminoisoquinoline derivatives, quinoline derivatives, and substituted isoquinolines.

Scientific Research Applications

Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular signaling pathways and exerting its effects.

Comparison with Similar Compounds

Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- can be compared with other similar compounds, such as:

    Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-: This compound lacks the nitro group and may have different chemical and biological properties.

    Quinoline derivatives: These compounds have a similar structure but differ in the position and type of substituents, leading to variations in their properties and applications.

    Nitroisoquinoline derivatives: These compounds have a nitro group at different positions, which can influence their reactivity and biological activities.

The uniqueness of Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

CAS No.

653604-59-2

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-(2-methylpropyl)-7-nitro-3,4-dihydroisoquinoline

InChI

InChI=1S/C13H16N2O2/c1-9(2)7-13-12-8-11(15(16)17)4-3-10(12)5-6-14-13/h3-4,8-9H,5-7H2,1-2H3

InChI Key

PZGPKBSKOXUJJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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